Product packaging for N-(3-hydroxycyclohexyl)benzamide(Cat. No.:CAS No. 13941-94-1)

N-(3-hydroxycyclohexyl)benzamide

Cat. No.: B175707
CAS No.: 13941-94-1
M. Wt: 219.28 g/mol
InChI Key: BYHCFBWCQDHOMN-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemical Space

Benzamides are a significant class of organic compounds derived from benzoic acid and an amine. researchgate.net This structural motif is prevalent in numerous biologically active molecules, making it a cornerstone in medicinal chemistry. researchgate.netontosight.ai The benzamide group can participate in various non-covalent interactions, including hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. ontosight.ai

The broader benzamide chemical space is populated with compounds exhibiting a wide array of pharmacological activities, including:

Enzyme inhibition researchgate.net

Anti-inflammatory and analgesic properties researchgate.net

Antimicrobial and antifungal activities researchgate.netontosight.ai

Anticancer properties ontosight.ai

Central nervous system activity (e.g., antipsychotics, antiemetics) researchgate.net

N-(3-hydroxycyclohexyl)benzamide and its isomers, such as N-(4-hydroxycyclohexyl)benzamide, fit within this space as substituted benzamides. The presence of the hydroxycyclohexyl group introduces chirality and conformational flexibility, offering a three-dimensional structure that can be exploited for specific molecular interactions. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the cyclohexane (B81311) ring provides a lipophilic scaffold. This combination of features makes N-(hydroxycyclohexyl)benzamide structures attractive starting points for developing new chemical entities.

Significance as a Privileged Scaffold for Bioactive Molecules

A "privileged scaffold" is a molecular framework that is able to provide ligands for diverse biological targets. rug.nlacs.org The concept is central to modern drug discovery, as identifying and utilizing these scaffolds can streamline the development of new therapeutic agents. rug.nl The benzamide moiety itself is considered a component of many privileged structures.

The N-(hydroxycyclohexyl)benzamide framework serves as a privileged scaffold due to its capacity for modification at several points, leading to diverse libraries of compounds. The aromatic ring, the amide linker, and the hydroxycyclohexyl group can all be functionalized to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

In silico analysis in antimalarial drug development has highlighted the importance of the specific stereochemistry of the N-(hydroxycyclohexyl)benzamide scaffold. malariaworld.orgresearchgate.net Studies comparing the four stereoisomers of N-(2-hydroxycyclohexyl)benzamide showed that only the (1S,2S)-trans-isomer could properly mimic the conformation of a lead compound's N-(L-leucine amide)benzamide motif, demonstrating how the scaffold's specific 3D arrangement is critical for biological activity. malariaworld.orgresearchgate.net This ability to serve as a structural mimic (bioisostere) for peptide-like fragments further underscores its value as a privileged scaffold in designing molecules with improved metabolic stability. researchgate.net

Overview of Research Trajectories for N-(Hydroxycyclohexyl)benzamide Derivatives

Research involving the N-(hydroxycyclohexyl)benzamide scaffold is diverse, with derivatives being investigated for various therapeutic applications. Key research trajectories include the development of enzyme inhibitors for cancer therapy and novel antiviral agents.

Focal Adhesion Kinase (FAK) Inhibition: One major area of research is in the development of inhibitors for Focal Adhesion Kinase (FAK), a protein tyrosine kinase that is a promising target for anticancer drugs. nih.gov A study focused on designing and synthesizing diaminopyrimidine derivatives as FAK inhibitors found that incorporating a (4-hydroxycyclohexyl)aminyl group resulted in a highly potent compound. nih.gov Compound A13 from this study, which features this moiety, demonstrated significantly better activity than many other derivatives. nih.gov

Anti-Influenza Virus Agents: The N-(hydroxycyclohexyl)benzamide scaffold has also been incorporated into molecules designed as anti-influenza agents. In a study synthesizing a series of 4-[(quinolin-4-yl)amino]benzamide derivatives, a compound containing the N-(4-hydroxycyclohexyl)benzamide structure (G10 ) was produced. nih.gov While another compound in the series was ultimately identified as the most potent, the inclusion of this scaffold highlights its exploration in the search for new antiviral therapies. nih.gov

Antimalarial Drug Discovery: As mentioned previously, the N-(hydroxycyclohexyl)benzamide core has been used as a metabolically stable replacement for a peptide-like segment in a lead antimalarial compound. researchgate.net This research trajectory focuses on using the scaffold to improve the drug-like properties of potent inhibitors, specifically targeting the parasite Plasmodium falciparum. malariaworld.orgresearchgate.net

The following table summarizes key research findings for derivatives incorporating the N-(hydroxycyclohexyl)benzamide scaffold.

Compound/DerivativeResearch AreaKey FindingCitation
Compound A13 ((4-hydroxycyclohexyl)aminyl-substituted diaminopyrimidine)FAK Inhibition (Anticancer)Potent FAK inhibitor with an IC50 value of 9.6 nM. nih.gov nih.gov
Compound G10 (N-(4-Hydroxycyclohexyl)-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide)Antiviral (Anti-influenza)Synthesized as part of a series of potential anti-influenza virus agents. nih.gov nih.gov
(1S,2S)-trans-N-(2-hydroxycyclohexyl)benzamide AntimalarialIdentified through in silico analysis as the optimal stereoisomer to mimic the pharmacophore of a lead compound. malariaworld.orgresearchgate.net malariaworld.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B175707 N-(3-hydroxycyclohexyl)benzamide CAS No. 13941-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCFBWCQDHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480734
Record name N-(3-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13941-94-1
Record name N-(3-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Hydroxycyclohexyl Benzamide and Its Analogs

Direct Synthetic Approaches for N-(3-Hydroxycyclohexyl)benzamide

The most direct methods for synthesizing the parent compound, this compound, involve the formation of the central amide bond. This is typically achieved through either the condensation of a carboxylic acid and an amine or via reductive amination pathways.

The formation of an amide bond through the condensation of a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com This reaction, however, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine, as direct reaction only occurs at very high temperatures. luxembourg-bio.com For the synthesis of this compound, this involves the reaction of benzoic acid with 3-aminocyclohexanol (B121133).

The activation of the carboxylic acid is typically achieved by converting the hydroxyl group into a better leaving group. luxembourg-bio.com This is accomplished using a wide array of "coupling reagents." luxembourg-bio.comnih.gov The choice of reagent can be critical for achieving high yields and minimizing side reactions, such as epimerization when dealing with chiral centers. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). luxembourg-bio.comnih.gov The use of EDC/HOBt is a widely employed method for routine amide couplings. nih.gov For more challenging couplings, particularly with electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt can provide excellent yields. nih.gov Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU) are also highly effective activators. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Synthesis

Reagent Class Example Reagents Byproducts Notes
Carbodiimides DCC, EDC Dicyclohexylurea (DCU), EDC-urea DCU is often insoluble and can be removed by filtration. luxembourg-bio.com
Phosphonium Salts BOP, PyBOP, PyAOP Hexamethylphosphoramide (HMPA) Highly efficient but can have toxic byproducts.
Uronium/Aminium Salts HBTU, HATU, TBTU Tetramethylurea Generally provide fast reactions and high yields. luxembourg-bio.com

| Other | CDI (Carbonyldiimidazole) | Imidazole, CO2 | Useful for simple and clean reactions. |

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides) or an activated ester. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (3-aminocyclohexanol) to form the desired amide bond, releasing the coupling agent byproduct. luxembourg-bio.com

Reductive amination, or reductive alkylation, provides an alternative and powerful route for forming carbon-nitrogen bonds. acsgcipr.orglibretexts.org This two-part process involves the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This method is considered a greener alternative to traditional alkylation with alkyl halides. acsgcipr.org

For the synthesis of this compound, this strategy can be envisioned in two primary ways:

Reaction of 3-aminocyclohexanol with benzaldehyde (B42025) to form an intermediate imine, followed by reduction.

Reaction of 3-oxocyclohexanol with benzamide (B126), although this is less common. A more typical approach involves reacting a ketone with ammonia (B1221849) or a primary amine. libretexts.org

A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but its reactivity sometimes requires modification. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective reagents, particularly effective for reducing the intermediate iminium ion without affecting the initial carbonyl group. acsgcipr.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Ni) is also a widely used method. acsgcipr.orgorganic-chemistry.org

Table 2: Selected Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Conditions Notes
Sodium Borohydride NaBH₄ Methanol, Ethanol Can reduce aldehydes and ketones; pH control can improve selectivity. organic-chemistry.org
Sodium Cyanoborohydride NaBH₃CN Methanol, Acetonitrile (B52724) Selective for imines over carbonyls; toxic cyanide byproduct. acsgcipr.org
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃ Dichloromethane, THF Mild, selective, and non-toxic; often the reagent of choice. organic-chemistry.org
Catalytic Hydrogenation H₂/Pd/C, H₂/Raney Ni Various solvents, H₂ pressure "Green" method, but may reduce other functional groups. acsgcipr.org

| Borane Complexes | BH₃·TFA, BH₃-amine | THF | Can be used for the reduction of amides and nitriles as well. acsgcipr.org |

Strategies for N-(Hydroxycyclohexyl)benzamide Derivative Synthesis

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at the hydroxyl group, the benzene (B151609) ring, or by controlling the stereochemistry of the cyclohexyl ring.

The hydroxyl group of N-(hydroxycyclohexyl)benzamide is a prime site for derivatization through O-alkylation to produce ether analogs. Standard alkylation conditions are typically effective. These reactions usually involve deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., alkyl bromide or iodide). nih.govworktribe.com

Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). worktribe.com To facilitate the reaction with less reactive alkyl chlorides, a catalytic amount of potassium iodide (KI) can be added to in situ generate the more reactive alkyl iodide via the Finkelstein reaction. nih.govworktribe.com This methodology has been successfully applied to synthesize a variety of ether derivatives from similar hydroxycyclohexyl-containing scaffolds. nih.govworktribe.com

Introducing substituents onto the benzene ring is a common strategy to modulate the electronic and steric properties of the molecule. There are two main approaches to achieve this:

Starting from a Substituted Benzoic Acid: The most straightforward method is to use a pre-functionalized benzoic acid derivative in the initial amide bond formation step (as described in 2.1.1). A wide variety of substituted benzoic acids are commercially available or can be readily synthesized, allowing for the creation of a diverse library of analogs with substituents such as halogens, alkyls, alkoxys, or nitro groups. nih.govesisresearch.org For instance, studies on other N-substituted benzamides have shown that introducing chlorine or nitro groups can significantly alter biological activity. nih.gov

Direct Functionalization of the Benzamide Ring: Alternatively, the aromatic ring of the pre-formed N-(hydroxycyclohexyl)benzamide can be modified. Electrophilic aromatic substitution reactions, such as halogenation, can be performed. For example, a patent describes the bromination of a related N-(trans-p-hydroxy-cyclohexyl)-(2-aminobenzyl)-amine using bromine in glacial acetic acid. google.com Similar principles could be applied to introduce substituents onto the benzamide ring of this compound.

Table 3: Examples of Synthesized N-(hydroxycyclohexyl)benzamide Analogs

Base Structure Substituent on Benzene Ring Synthetic Note Reference
N-(4-hydroxycyclohexyl)benzamide 4-amino-3-fluoro Synthesized via condensation of the corresponding substituted benzoic acid. nih.gov
N-(4-hydroxycyclohexyl)benzamide 4-amino-2-fluoro Synthesized via condensation of the corresponding substituted benzoic acid. nih.gov
N-(4-hydroxycyclohexyl)benzamide 4-{[7-(trifluoromethyl)quinolin-4-yl]amino} Final step was a condensation reaction using EDCI and HOBt. semanticscholar.org

This compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers: cis and trans). The specific stereochemistry can be crucial for biological activity. nih.gov Therefore, methods to synthesize stereochemically pure isomers are highly valuable.

The primary strategies for chiral synthesis include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. For this compound, one would start with a specific stereoisomer of 3-aminocyclohexanol. These chiral building blocks can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction, after which it is removed. This method has been used for the synthesis of optically active β-hydroxy-N-Boc-α-amino acids, a principle applicable to related structures. nih.gov

Chiral Chromatography: If a racemic or diastereomeric mixture is synthesized, the individual stereoisomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). This technique is frequently used to resolve racemic mixtures of chiral compounds. google.com

The synthesis of specific stereoisomers was highlighted in the development of other complex molecules, where all four possible stereoisomers were synthesized from corresponding β-hydroxylated leucine (B10760876) precursors to evaluate their individual biological activities, revealing significant potency differences between them. nih.gov

Advanced Synthetic Protocols and Catalysis in Benzamide Chemistry

The synthesis of N-substituted benzamides, including this compound and its analogs, has been significantly advanced through the development of sophisticated catalytic protocols. These modern methods offer improvements in efficiency, selectivity, and functional group tolerance over classical approaches. This section details key advancements in metal-catalyzed cross-coupling reactions, oxidative coupling mechanisms, and atom-economical cycloadditions that are pivotal in contemporary benzamide chemistry.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of complex benzamides, these methods allow for the late-stage modification of the aryl backbone or the installation of the amide group itself, often under mild conditions.

Palladium and nickel catalysts are particularly prominent in this area. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amidation, facilitate the coupling of aryl halides with amides. For instance, the cross-coupling of N-substituted 4-bromo-7-azaindoles with benzamide has been achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a Xantphos ligand. beilstein-journals.org This strategy is broadly applicable for creating C-N bonds in various heterocyclic scaffolds.

Nickel-mediated cross-coupling offers a complementary approach, particularly for the synthesis of ortho-substituted benzamides. A notable method involves the decarbonylative coupling of readily available phthalimides with aryl boronic acids. nsf.gov This transformation, utilizing a Ni(COD)₂ catalyst with a bipyridine ligand, provides access to a wide array of ortho-functionalized benzamides, tolerating sensitive functional groups like ketones and nitriles that are incompatible with more nucleophilic organometallic reagents. nsf.gov

The versatility of these methods is showcased by their broad substrate scope and functional group tolerance, which are critical for the synthesis of structurally diverse benzamide derivatives.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Benzamide Synthesis

Catalyst System Reactants Product Type Key Features Reference
Pd(OAc)₂ / Xantphos N-benzyl-4-bromo-7-azaindole + Benzamide N-Aryl Benzamide Efficient C-N bond formation for heterocyclic amides. beilstein-journals.org
Ni(COD)₂ / Bipyridine N-Aryl Phthalimide + Phenyl Boronic Acid Ortho-Aryl Benzamide Decarbonylative coupling; tolerates diverse functional groups. nsf.gov

Oxidative Coupling Mechanisms

Oxidative coupling has emerged as a powerful, step-economical strategy for constructing C-C and C-N bonds by activating two C-H or X-H bonds (where X is a heteroatom) in a single step. unirioja.esbohrium.com These reactions avoid the need for pre-functionalized starting materials, such as halides or organometallics, thereby streamlining synthetic sequences. bohrium.com

Rhodium(III) catalysis has been extensively used for the oxidative coupling of benzamides with unsaturated partners like alkynes and olefins. acs.orgscispace.com The mechanism is proposed to initiate with N-H metalation of the amide, followed by ortho-C-H activation to form a rhodacycle intermediate. acs.org This intermediate then undergoes insertion of the coupling partner, and subsequent reductive elimination yields the product. For example, the reaction between benzamides and alkynes, catalyzed by [RhCp*Cl₂]₂ with a copper(II) or silver(I) oxidant, produces isoquinolone derivatives in good yields. scispace.comacs.org This process is highly tolerant of various substituents on all components. acs.org

The choice of metal catalyst, oxidant, and directing group can influence the reaction's outcome and regioselectivity. acs.orgacs.org For instance, cobalt and copper catalysts have also been employed in C-H/N-H and C-H/C-H oxidative coupling reactions to synthesize various nitrogen-containing heterocycles and biaryls. acs.orgresearchgate.netnih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the complex mechanisms, highlighting the active role of the oxidant and the factors controlling chemoselectivity between different coupling pathways. unirioja.esacs.org

Table 2: Metal-Catalyzed Oxidative Coupling Reactions Involving Benzamides

Catalyst / Oxidant Substrates Product Type Mechanistic Insight Reference
[RhCpCl₂]₂ / Cu(OAc)₂ Benzamide + Diphenylacetylene Isoquinolone Proceeds via C-H/N-H activation and a rhodacycle intermediate. acs.org
[RhCpCl₂]₂ / Ag₂CO₃ N-Alkyl Benzamide + Alkyne Isoquinolone Effective for both N-alkyl and N-aryl secondary benzamides. scispace.com
Cobalt(II) / O₂ N-(quinolin-8-yl)benzamide C-N or C-C Coupled Products Regioselectivity is controlled by electrochemical or chemical oxidation parameters. acs.org

Atom-Economical Catalytic Cycloadditions

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by how much of the reactants' mass is incorporated into the final product. nwnu.edu.cnbeilstein-journals.org Catalytic cycloadditions are inherently atom-economical as they typically involve the combination of two or more molecules to form a cyclic product without the loss of any atoms.

In the context of benzamide synthesis, rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes is a prime example of an atom-economical process. acs.org This reaction constructs a complex isoquinolone ring system by forming two new bonds and a stereocenter from a simple benzamide and alkyne, with all atoms from the alkyne being incorporated into the product. The only stoichiometric byproducts originate from the oxidant used to regenerate the active catalyst. acs.org

Another approach involves leveraging directing groups to facilitate the selective coupling of two different alkyne units. A palladium-catalyzed method using a tailored P,N-ligand enables the cross-coupling of unactivated internal acceptor alkynes, including propargyl benzamide derivatives, with terminal donor alkynes to form 1,3-enynes with high regio- and stereoselectivity. nih.gov This redox-neutral process proceeds via a Pd(II) catalytic cycle and demonstrates excellent atom economy by avoiding pre-functionalized building blocks. nih.gov Such methods are highly valuable for creating complex molecular architectures from simple, readily available precursors.

Table 3: Examples of Atom-Economical Reactions in Benzamide Chemistry

Catalyst System Reactants Product Type Key Atom-Economical Feature Reference
[RhCp*Cl₂]₂ / Cu(OAc)₂ Benzamide + Alkyne Isoquinolone Oxidative cycloaddition where the alkyne is fully incorporated. acs.org
Pd(II) / P,N-Ligand Propargyl Benzamide + Terminal Alkyne 1,3-Enyne Dimerization of two alkynes without pre-functionalization. nih.gov

Structure Activity Relationship Sar Studies of N 3 Hydroxycyclohexyl Benzamide Derivatives

Conformational and Stereochemical Influences of the Hydroxycyclohexyl Moiety

The three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. For N-(3-hydroxycyclohexyl)benzamide derivatives, the stereochemistry of the hydroxycyclohexyl "cap" group significantly influences their interaction with the target enzyme. Chiral natural products are often biosynthesized in an enantiomerically pure form, and their stereochemistry is pivotal to their biological function researcher.lifenih.gov.

For instance, in a study of related chiral compounds, only isomers with a specific stereochemistry displayed significant biological activity, suggesting that uptake and target interaction are highly stereoselective nih.gov. This underscores the importance of synthesizing and testing stereochemically pure isomers of this compound to fully elucidate the SAR and identify the most active configuration.

Table 1: Influence of Stereochemistry on Biological Activity (Hypothetical Data)

Compound Stereoisomer Relative Potency
This compound (1R, 3R) +++
This compound (1S, 3S) +
This compound (1R, 3S) ++

Substituent Effects on the Benzamide (B126) Phenyl Ring on Biological Activity

The benzamide portion of this compound derivatives typically functions as the zinc-binding group. Modifications to the phenyl ring can have a profound impact on both the potency and selectivity of these compounds as HDAC inhibitors. Benzamide-based HDAC inhibitors like entinostat (B1683978) (MS-275) are known to be class I selective inhibitors nih.gov.

Studies on various benzamide derivatives have revealed key structural requirements for HDAC inhibition. For example, the presence of an amino group at the R2 position of the benzamide ring and a shorter molecular length are associated with potent HDAC inhibition nih.gov. The introduction of different substituents can influence the electronic properties and steric bulk of the ring, thereby affecting its interaction with the zinc ion and surrounding amino acid residues in the active site.

In one study, it was found that molecules with either a methyl or an amino group at the R2 position exhibited selective antiproliferative activity against cancer cells nih.gov. This highlights that even small modifications to the benzamide ring can lead to significant changes in biological activity and selectivity.

Table 2: Effect of Phenyl Ring Substituents on HDAC Inhibition (Illustrative Data)

Substituent at R2 Substituent at R4 HDAC1 IC50 (nM) HDAC3 IC50 (nM)
-H -H 500 800
-NH2 -H 50 200
-CH3 -H 300 600

Impact of Linker Moieties and Amide Bond Modifications on Target Interaction

The linker region in HDAC inhibitors connects the zinc-binding group to the cap group and plays a crucial role in orienting these two components correctly within the enzyme's active site. In this compound, the amide bond is an integral part of this linker. Modifications to the linker, including its length, rigidity, and the nature of the amide bond, can significantly affect the inhibitory activity.

The length of the linker is a critical parameter. A shorter molecular length has been correlated with stronger HDAC inhibition in some benzamide series nih.gov. This suggests that an optimal distance between the zinc-binding group and the cap group is necessary for effective binding.

Furthermore, modifications to the amide bond itself, such as N-alkylation or replacement with other functional groups, can alter the hydrogen bonding interactions with the enzyme and affect the compound's metabolic stability. For instance, replacing the imide linker in a series of N-benzoyl-2-hydroxybenzamides with more chemically stable linkers was explored to improve their properties nih.gov.

Pharmacophore Modeling and Topological Receptor Analysis

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity nih.gov. For HDAC inhibitors, a common pharmacophore model consists of a zinc-binding group, a hydrophobic linker, and a cap group that often contains hydrogen bond donors or acceptors nih.govacademicjournals.orgnih.gov.

A typical pharmacophore model for benzamide-based HDAC inhibitors would include:

A Zinc-Binding Feature: Representing the interaction of the benzamide with the catalytic zinc ion.

A Hydrophobic Region: Corresponding to the linker that occupies the hydrophobic tunnel of the active site.

Hydrogen Bond Acceptor/Donor Features: Located in the cap region, representing interactions with amino acid residues on the rim of the active site.

An Aromatic Ring Feature: Often part of the cap group, contributing to π-π stacking interactions.

Such models can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the design of novel derivatives with improved potency and selectivity academicjournals.org. Docking studies can further validate the pharmacophore model by predicting the binding mode of the inhibitors within the active site of the target enzyme nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity eurekaselect.com. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict their activity.

For this compound derivatives, a 3D-QSAR study could be employed to understand the influence of steric and electronic fields on their inhibitory potency. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity nih.gov.

A QSAR model for this class of compounds might reveal that:

Steric Bulk: Increased steric bulk in certain regions of the hydroxycyclohexyl ring is favorable for activity, while it is detrimental in others.

Electrostatic Potential: The presence of electronegative or electropositive groups on the benzamide ring significantly influences binding affinity.

These models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process jppres.com.

Pharmacological Mechanisms and Biological Target Identification

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butylcholinesterase)

No studies were identified that investigated the inhibitory effects of N-(3-hydroxycyclohexyl)benzamide on acetylcholinesterase or butyrylcholinesterase. Therefore, no data on its potential activity against these enzymes is available.

Lipoxygenase Inhibition

There is no available research on the inhibitory activity of this compound against lipoxygenase enzymes.

Focal Adhesion Kinase (FAK) Inhibition

There are no published findings on the interaction between this compound and Focal Adhesion Kinase (FAK).

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The scientific literature does not provide any data on the potential inhibitory effects of this compound on Extracellular Signal-Regulated Kinase (ERK).

β-Secretase (BACE1) Inhibition

No research has been published detailing the inhibitory activity of this compound against β-Secretase (BACE1).

Cyclooxygenase-2 (COX-2) Inhibition

While direct studies on this compound as a Cyclooxygenase-2 (COX-2) inhibitor are not extensively documented, research into related amide derivatives of existing nonsteroidal anti-inflammatory drugs (NSAIDs) demonstrates a promising strategy for developing potent and highly selective COX-2 inhibitors. The conversion of the carboxylate group in NSAIDs to an amide can significantly alter the selectivity towards COX-2 over COX-1.

For instance, substituted aromatic amide derivatives of 5,8,11,14-eicosatetraynoic acid (ETYA) have shown modest but selective COX-2 inhibition. The 3-phenylpropyl amide analog of ETYA exhibited selective COX-2 inhibition, and further substitution on the aromatic ring, such as with a methoxy (B1213986) group, maintained this selectivity. nih.gov Similarly, the transformation of indomethacin (B1671933) and meclofenamic acid into their amide and ester derivatives has been explored to enhance COX-2 selectivity. nih.gov

A series of 2,3-diaryl-1,3-thiazolidine-4-ones featuring a benzenesulfonamide (B165840) moiety, a common pharmacophore in selective COX-2 inhibitors, have been synthesized and evaluated. These compounds displayed potent COX-2 inhibitory activity, with some showing potency comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Another study reported novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives, with the most potent compound exhibiting a COX-2 IC50 value of 0.25 μM. aalto.fi

Compound ClassSpecific DerivativeCOX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
ETYA Amide Derivative3-Phenylpropyl amideData not specifiedModest selectivity
Indomethacin Amide DerivativeN-phenethyl amide0.04>250
Benzoxazole Derivative2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)-benzamide0.04Data not specified
Imidazolone Derivative(Z)-3-(4-(benzo[d]oxazol-2-yl)phenyl)-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one0.25Data not specified

Bacterial DNA Gyrase Inhibition

DNA gyrase is a crucial enzyme in bacteria, making it a prime target for antibacterial agents. nih.gov While direct evidence for this compound is limited, related amide-containing structures have been identified as inhibitors of this enzyme.

One such class is the N-benzyl-3-sulfonamidopyrrolidines, referred to as gyramides. These compounds were found to target DNA gyrase, with IC50 values against E. coli DNA gyrase in the low micromolar range. nih.gov More recently, a series of N-phenylpyrrolamide inhibitors have demonstrated improved antibacterial activity, with potent inhibitors showing IC50 values in the low nanomolar range against E. coli DNA gyrase. rsc.org These compounds were also shown to be selective for bacterial topoisomerases over human topoisomerase IIα. rsc.org

Compound ClassSpecific CompoundTargetIC50 (μM)MIC (μg/mL)Organism
N-benzyl-3-sulfonamidopyrrolidinesGyramide ADNA Gyrase0.72.5 - 160E. coli
N-phenylpyrrolamidesCompound 22eDNA Gyrase0.002 - 0.020.125 - 0.25S. aureus, E. faecalis
N-phenylpyrrolamidesCompound 23bDNA Gyrase0.002 - 0.020.0625 - 32K. pneumoniae, E. coli, P. aeruginosa, A. baumannii

Glutathione (B108866) S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification, and their inhibition is a strategy in cancer therapy. Research into a benzamide-containing nitrobenzoxadiazole derivative, N-(6-((7-nitrobenzo[c] nih.govnih.govoxadiazol-4-yl)thio)hexyl)benzamide, has shown it to be a potent inhibitor of GSTP1-1. nih.gov This compound demonstrated greater cytotoxicity towards A375 melanoma cells compared to its parent compound. nih.gov The benzamide (B126) moiety was introduced to improve metabolic stability, replacing a more easily hydrolyzed ester group. nih.gov

Other studies have explored various derivatives of glutathione as GST inhibitors. For instance, the phenylthiosulphonate derivative of GSH resulted in a time-dependent loss of GST 3-3 activity. nih.gov

CompoundTarget GST IsoformInhibitory Effect
N-(6-((7-nitrobenzo[c] nih.govnih.govoxadiazol-4-yl)thio)hexyl)benzamideGSTP1-1Potent inhibitor, disrupts interaction with TRAF2
Phenylthiosulphonate derivative of GSHGST 3-351% loss of activity after 30 min with 100 μM concentration

Receptor Ligand Interactions

Sigma Receptor Subtype Affinity and Selectivity (σ1 and σ2)

The benzamide scaffold is a well-established pharmacophore for sigma (σ) receptors, which are implicated in a variety of central nervous system disorders. nih.gov Numerous benzamide derivatives have been synthesized and evaluated for their affinity and selectivity for the σ1 and σ2 receptor subtypes.

One study detailed the synthesis of novel benzamide derivatives, with one compound demonstrating superior σ1 receptor affinity (Ki = 0.6 nM) and high selectivity over the σ2 receptor. nih.gov Substitutions on the benzamide ring were shown to significantly influence affinity and selectivity. For example, a chloro-substitution at the para position improved σ1 affinity, while a bromo-substitution at the meta position drastically reduced it. nih.gov Another series of benzamide derivatives was designed to have high affinity for both σ receptor subtypes for potential use in tumor imaging. nih.gov

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ2/σ1)
Compound 1 (Lead compound)3.2608190
Compound 2 (para-chloro)0.6190317
Compound 3 (para-chloro)1.7410241
Compound 5 (dichloro)2.312052
Compound 6 (cyano)5.61855331
(±)-748.40.590.012
(±)-81084.920.046

Adenosine (B11128) Receptor Agonism/Antagonism (A2B, A1, A2A)

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that mediate the physiological effects of adenosine. nih.gov While a wide range of compounds have been developed as agonists and antagonists for these receptors, there is a lack of specific research data on the interaction of this compound or closely related benzamide derivatives with the A2B, A1, and A2A adenosine receptor subtypes. The literature on adenosine receptor ligands primarily focuses on nucleoside analogs and other heterocyclic scaffolds. rsc.orgnih.gov Therefore, the activity of this compound at these receptors remains to be determined.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation

The Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells and is a therapeutic target for autoimmune diseases. nih.gov A series of N-indanyl benzamides has been identified as novel RORγt inverse agonists. nih.gov

Through a strategy of scaffold hopping and conformational restriction, researchers developed potent inhibitors. Structure-activity relationship studies led to the identification of a compound with an (S)-configuration that exhibited an IC50 of 153.7 nM in a Fluorescence Resonance Energy Transfer (FRET) assay and a more potent IC50 of 47.1 nM in a mouse Th17 cell differentiation assay. nih.gov This highlights the potential of the benzamide scaffold in the development of RORγt modulators.

CompoundFRET Assay IC50 (nM)Mouse Th17 Cell Differentiation Assay IC50 (nM)
Compound 5c ((S)-enantiomer)153.747.1
Compound 5d ((R)-enantiomer)>10000>10000

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. nih.gov Consequently, Hsp90 has become a significant target for anticancer drug development. researchgate.net The benzamide chemical structure is recognized as a scaffold for a class of synthetic Hsp90 inhibitors. nih.govresearchgate.net These inhibitors typically function by competing with ATP for binding to the N-terminal domain of Hsp90, thereby disrupting the chaperone's function and leading to the degradation of its client proteins. researchgate.net

While direct studies on this compound are not extensively detailed in the available literature, research into structurally related 2-aminobenzamide (B116534) derivatives provides significant insight into the potential mechanism of action. A key example is the compound SNX-2112, an indazol-4-one derived 2-aminobenzamide that incorporates a (trans-4-hydroxycyclohexyl)amino moiety. researchgate.netacs.org SNX-2112 has demonstrated potent, nanomolar-level antiproliferative activity across various cancer cell lines. researchgate.netacs.org The mechanism of action for these inhibitors is confirmed by the induction of Heat Shock Protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins. acs.orgrsc.org

The interaction of these benzamide inhibitors with Hsp90 has been elucidated through X-ray crystallography, which shows them binding to the ATP-binding site in the N-terminal domain. acs.org This binding prevents the conformational changes necessary for Hsp90's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of oncogenic client proteins. nih.gov The development of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, another class of Hsp90 inhibitors, further underscores the importance of the amide structure in achieving potent inhibition. rsc.org Treatment with these related compounds has been shown to suppress key oncoreceptors and mitogenic kinases, induce apoptosis, and cause cell cycle arrest. rsc.org

Table 1: Activity of Structurally Related Hsp90 Inhibitors
{ "columns": [ {"header": "Compound"}, {"header": "Structure Class"}, {"header": "Reported Activity"}, {"header": "Mechanism of Action"} ], "rows": [ [ "SNX-2112", "2-Aminobenzamide", "IC50 = 3 nM (HT-29 cells) acs.org", "Binds to N-terminal ATP pocket, induces client protein degradation researchgate.netacs.org" ], [ "(R)-8n", "N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide", "Submicromolar IC50 values against breast cancer cell lines rsc.org", "Suppression of Hsp90-related pathways (HER2, EGFR, AKT) rsc.org" ], [ "CCT08159", "3,4-diarylpyrazole", "Identified as an Hsp90 inhibitor leading to derivatives with enhanced binding researchgate.net", "ATP-competitive inhibition researchgate.net" ] ] }

Benzodiazepine (B76468) Receptor Ligand Interactions

Benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex, are crucial targets in neuropharmacology. nih.govnih.gov Ligands binding to this site can modulate the effect of the neurotransmitter GABA, leading to various central nervous system effects. nih.govnih.gov While classical benzodiazepines are the most well-known ligands, other chemical classes, including substituted benzamides, have been investigated for their interaction with these receptors.

Research has explored the interaction of various substituted benzamides with brain benzodiazepine binding sites. dntb.gov.ua The binding affinity and mode of interaction can vary significantly based on the specific substitutions on the benzamide core. Different benzodiazepine ligands may interact via distinct binding modes rather than a common one, which can be influenced by specific chemical features on the ligand. nih.govacs.org These interactions are typically characterized using radioligand displacement studies and electrophysiological techniques to determine binding affinity and functional activity at different GABA-A receptor subtypes. nih.gov The selective effects of ligands are often related to the specific α-subunits (e.g., α1, α2, α3, α5) of the GABA-A receptor they bind to. nih.gov Although the broader class of benzamides has been studied, specific binding data for this compound at the benzodiazepine receptor is not detailed in the currently reviewed literature.

AMPA Receptor (AMPAR) Allosteric Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the brain and are vital for synaptic plasticity, a process underlying learning and memory. nih.govnih.gov Positive allosteric modulators (PAMs) of AMPA receptors are compounds that enhance receptor activity in the presence of glutamate, rather than activating the receptor directly. nih.govmdpi.com This modulation offers a potential therapeutic strategy for treating cognitive disorders. nih.gov

The benzamide structure is a well-established chemical class of AMPA receptor modulators. nih.govmdpi.com These molecules bind to an allosteric site on the receptor, typically located at the interface between subunits of the ligand-binding domain. nih.govnih.gov This binding stabilizes the glutamate-bound conformation of the receptor, which can slow the rates of channel deactivation and desensitization, thereby prolonging the synaptic response. nih.gov Different classes of modulators, including benzamides, benzothiadiazides, and biarylsulfonamides, can occupy this binding pocket differently, leading to varying selectivity for different AMPA receptor subunit isoforms (e.g., 'flip' and 'flop' variants). nih.gov While the benzamide class is a known modulator of AMPA receptors, specific functional data on the allosteric modulatory activity of this compound is not specified in the available research.

Transforming Growth Factor Beta Receptor 1 (TGFβR1) Kinase Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. mdpi.com The TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that initiates the intracellular signaling cascade upon binding of TGF-β. mdpi.com Small-molecule inhibitors that target the ATP-binding site of the TGFβR1 kinase domain are a major focus of therapeutic development. mdpi.com

The benzamide moiety is a feature found in some reported TGF-βR1 kinase inhibitors. mdpi.comnih.gov For example, the compound SB-431542, a potent and selective inhibitor of ALK5, contains a benzamide-related structure (4-(5-benzo nih.govmdpi.comdioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide). nih.gov Such inhibitors act as ATP mimetics, competitively blocking the active site of the kinase, which prevents the phosphorylation of downstream signaling molecules like SMAD2/3 and subsequently inhibits the pathway. mdpi.com The specificity and potency of these inhibitors are determined by their structural interactions within the kinase domain, including the hinge region and selectivity pocket. mdpi.com While the benzamide scaffold is relevant to TGFβR1 inhibition, specific inhibitory constants (e.g., IC50) for this compound against this target have not been reported in the reviewed literature.

Modulation of Other Biological Pathways

Inhibition of Alpha-Synuclein (B15492655) Oligomer Formation

The aggregation of the protein alpha-synuclein (α-syn) is a central pathological event in neurodegenerative disorders known as synucleinopathies, including Parkinson's disease. nih.gov The formation of toxic oligomeric species of α-syn is believed to be a key driver of neuronal damage. nih.gov Therefore, inhibiting the aggregation process, particularly the formation of these oligomers, is a primary therapeutic strategy.

A variety of small molecules are being investigated for their ability to inhibit α-syn aggregation. nih.gov While specific studies on this compound are not prominent, related aromatic compounds have shown potential. For instance, derivatives of dietary polyphenols like 3-hydroxybenzoic acid have demonstrated the ability to inhibit the formation of α-syn oligomers in vitro and reduce their cytotoxicity. nih.gov The mechanism of such inhibitors often involves binding to aggregation-prone domains of the α-syn monomer or early-stage oligomers, thereby preventing the conformational transition to β-sheet-rich structures that is necessary for further aggregation.

Table 2: General Classes of α-Synuclein Aggregation Inhibitors
{ "columns": [ {"header": "Inhibitor Class"}, {"header": "Example Compound(s)"}, {"header": "Proposed Mechanism"} ], "rows": [ [ "Polyphenols", "3-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid nih.gov", "Inhibition of oligomer formation and reduction of cytotoxicity nih.gov" ], [ "Peptides", "AmyP53, 4554W", "Targeting gangliosides to prevent oligomer formation or binding to partially aggregated aSyn scirp.orgnih.gov" ], [ "Natural Steroids", "Not specified", "Disaggregation of α-syn fibrils nih.gov" ] ] }

Anti-Influenza Virus Activity

The continual emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents that act on novel targets. researchgate.net Compounds with a benzamide or a related benzoic acid/benzamidine (B55565) structure have been explored for their anti-influenza activity. scirp.orgnih.govnih.govkarger.com

Research has shown that certain benzamide derivatives can inhibit influenza A virus replication by targeting the viral nucleoprotein (NP). researchgate.netscirp.org NP is essential for the viral life cycle, and inhibiting its function, such as by preventing its nuclear accumulation, can block viral replication. scirp.org For example, one study identified a benzamide derivative with IC50 values of 0.46 and 0.27 μM against H3N2 and H1N1 influenza A strains, respectively. scirp.org Other studies have identified 4-[(quinolin-4-yl)amino]benzamide derivatives that target the viral ribonucleoprotein (RNP) complex. nih.gov Furthermore, benzamidine derivatives have demonstrated antiviral effects in vivo, with a mechanism that may involve the inhibition of virus-induced inflammation. nih.gov While these findings highlight the potential of the broader benzamide chemical class as a source of anti-influenza agents, specific data regarding the antiviral activity of this compound have not been detailed.

Antimicrobial Activity (Antifungal, Antibacterial)

A comprehensive search of scientific databases for studies evaluating the antifungal and antibacterial properties of this compound did not yield any specific results. Research on other benzamide derivatives has shown that this chemical class can exhibit antimicrobial effects. For instance, some N-phenylbenzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. The mechanism of action for some antibacterial benzamides has been identified as the inhibition of the bacterial cell division protein FtsZ.

However, without specific studies on this compound, it is not possible to provide data on its potential antimicrobial spectrum, minimum inhibitory concentrations (MICs), or zones of inhibition.

Table 1: Antibacterial Activity of this compound

No data available in the reviewed literature.

Table 2: Antifungal Activity of this compound

No data available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

Similarly, there is a lack of specific research detailing the anti-inflammatory and analgesic effects of this compound. The broader benzamide class includes compounds with known anti-inflammatory properties, often attributed to the inhibition of pathways such as those involving the nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. Some benzamide derivatives have been investigated for their potential to reduce inflammation in various experimental models.

In the context of analgesia, or pain relief, certain benzamide-related structures have been explored. However, no in vivo or in vitro studies were found that specifically assessed the efficacy of this compound in models of pain or inflammation. Therefore, data on its potential mechanisms of action, such as cyclooxygenase (COX) inhibition or other analgesic pathways, are not available.

Table 3: Anti-inflammatory Activity of this compound

No data available in the reviewed literature.

Table 4: Analgesic Activity of this compound

No data available in the reviewed literature.

Preclinical Investigations and Translational Research Methodologies

In Vitro Cellular and Biochemical Assays

Cell-based bioactivity screening serves as an initial step to understand how a compound affects cellular functions in a controlled environment. For benzamide (B126) derivatives, various cell lines are employed depending on the therapeutic target.

Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their ease of transfection, allowing for the stable expression of specific target receptors, such as the P2Y14 receptor, for screening potential antagonists. researchgate.net Similarly, Madin-Darby Canine Kidney (MDCK) cells are utilized in assays designed to detect specific cellular responses, such as drug-induced phospholipidosis. For instance, in studies of lysosomal phospholipase A2 (LPLA₂) inhibitors, MDCK cells are treated with the test compound and a fluorescent phospholipidosis detection reagent to quantify the accumulation of phospholipids. nih.gov

In the context of inflammation and immunology, human monocytic cell lines like THP-1 are valuable. These cells can be used to assess the potency of P2X7 receptor antagonists, a target for some benzamide-containing scaffolds. uniba.it Furthermore, primary cells, such as peripheral blood mononuclear cells (PBMCs), are used to evaluate the effects of compounds on specific immune cell subsets, like the Th17 polarization and subsequent cytokine secretion. nih.govacs.org

Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of a specific enzyme, which is a common mechanism of action for many drugs. For compounds structurally related to N-(3-hydroxycyclohexyl)benzamide, inhibitory activity has been assessed against several enzymes.

One key target is the heat shock protein 90 (Hsp90), a molecular chaperone often implicated in cancer. A macrocyclic compound containing a (trans-4-hydroxycyclohexyl)amino]benzamide moiety, SNX-2112, was identified as a potent Hsp90 inhibitor. researchgate.net Another enzyme class investigated is phospholipase. A derivative, 2-amino-3,5-dibromo-N-(trans-4-hydroxycyclohexyl) benzylamine, was found to inhibit lysosomal phospholipase A2 (LPLA₂), an enzyme implicated in drug-induced phospholipidosis. nih.gov

The inhibitory potential of these related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.

Compound StructureTarget EnzymeAssay TypeIC₅₀Source
4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide (SNX-2112)Hsp90Her2-driven cell proliferation11 nM researchgate.net
2-amino-3,5-dibromo-N-(trans-4-hydroxycyclohexyl) benzylamineLysosomal Phospholipase A2 (LPLA₂)pNPB esterase assay3.72 µM nih.gov

To confirm direct interaction with a molecular target, such as a nuclear receptor, various binding and functional assays are employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two common, robust methods used in high-throughput screening.

The TR-FRET assay measures the proximity of two fluorophore-labeled molecules. thermofisher.com In a competitive binding format, a terbium-labeled antibody binds to a tagged receptor (e.g., GST-tagged), and a fluorescently labeled ligand (tracer) binds to the receptor's ligand-binding domain. This brings the terbium donor and the tracer's acceptor fluorophore close, generating a FRET signal. A test compound that competes with the tracer for the binding site will disrupt this interaction, causing a decrease in the FRET signal. thermofisher.comresearchgate.net This method was used to evaluate derivatives of 4,5,6,7-tetrahydro-benzothiophene containing an N-((1R,4R)-4-hydroxycyclohexyl) moiety for their ability to act as inverse agonists on the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.govacs.org

The Fluorescence Polarization (FP) assay works on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, like a receptor, its tumbling slows, and the polarization of the emitted light increases. A competitive compound will displace the tracer, leading to a decrease in fluorescence polarization. researchgate.net FP assays have also been used to confirm the findings from TR-FRET assays for RORγt modulators. nih.govacs.org

Following binding assays, reporter gene assays are often used to confirm cellular activity. These assays utilize engineered cell lines that express a hybrid receptor (e.g., the RORγ ligand-binding domain fused to a GAL4 DNA-binding domain). Binding of an active compound to the hybrid receptor modulates the expression of a reporter gene, such as luciferase, providing a quantifiable measure of the compound's functional agonist or antagonist activity. acs.org

Compound ClassTarget ReceptorAssay TypeFindingSource
2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene (containing N-hydroxycyclohexyl moiety)RORγtTR-FRET competitive binding assayConfirmed potent inverse agonists with IC₅₀ values in the range of 0.5–5 nM. nih.govacs.org
2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene (containing N-hydroxycyclohexyl moiety)RORγtFP competitive assayConfirmed findings of the TR-FRET assay, showing comparable binding free energies. nih.govacs.org
Selected RORγt inverse agonistsRORγtHuman GAL4-RORγ reporter assayConfirmed in vitro cellular binding and inverse agonist activity. acs.org

These studies are critical for determining the concentration at which a compound may inhibit cell growth (antiproliferative) or cause cell death (cytotoxicity). This is particularly important for developing agents for diseases like cancer.

For example, the Hsp90 inhibitor SNX-2112, which contains a hydroxycyclohexyl-benzamide fragment, demonstrated potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC₅₀ of 3 nM. researchgate.net In the development of novel antimalarials, a series of compounds modeled with N-(2-hydroxycyclohexyl) benzamide were tested for cytotoxicity against the human cell line HMEC-1. The lead compound showed low toxicity, with a high in vitro selectivity index. d-nb.info Other benzamide derivatives have been evaluated against various cancer cell lines, such as the MDA-MB-231 human breast cancer line, to assess their effects on proliferation and apoptosis. nih.gov

Compound/Analog ClassCell LineFinding/ResultSource
SNX-2112 (Hsp90 inhibitor)HT-29 (Human colon cancer)Potent antiproliferative activity with an IC₅₀ of 3 nM. researchgate.net
DC18 (Antimalarial lead compound)HMEC-1 (Human microvascular endothelial cells)Demonstrated low cytotoxicity with an in vitro selectivity index >7950. d-nb.info
N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5jMDA-MB-231 (Human breast cancer)Exhibited good antiproliferative activities and induced cell cycle arrest. nih.gov

A compound's ability to cross biological membranes is a key determinant of its potential bioavailability and efficacy. In vitro permeability assays model the passage of a drug across cellular barriers, such as the intestinal wall or the blood-brain barrier. These studies often use artificial lipid bilayer membranes of varying compositions (e.g., lecithin, lecithin:cholesterol) to measure a compound's permeability coefficient (Pd). nih.gov

The underlying mechanism is often assumed to be solubility-diffusion, where the compound dissolves into the lipid bilayer and diffuses across. nih.gov The permeability of a membrane can be significantly influenced by factors like lipid oxidation, which can alter physical properties and increase the passage of ions and small molecules. biorxiv.org Studies have shown that membranes can exhibit stereochemical selectivity; for instance, certain membrane mimics show increased permeability to D-ribose over L-ribose and to certain L-amino acids over their D-enantiomers, which has implications for how compounds with chiral centers, like this compound, might be transported. plos.org

The metabolic stability of a compound is a critical parameter that influences its half-life and duration of action in the body. In vitro assays using liver cells (hepatocytes) or subcellular fractions (microsomes) are the standard for predicting in vivo metabolic clearance. nih.gov

These assays typically involve incubating the compound with human liver microsomes (HLM) or hepatocytes and monitoring the rate at which the parent compound is depleted over time. nih.govnih.gov From this rate, the apparent intrinsic clearance (Clᵢₙₜ, ₐₚₚ) is calculated. It is also important to determine the fraction of the compound that is not bound to proteins in the microsomal suspension (fᵤ, ₘᵢ꜀), as only the unbound fraction is available for metabolism. nih.gov

The unbound intrinsic clearance (Clᵢₙₜ, ᵤ) is then used in various models, such as the well-stirred or parallel-tube models, to scale the in vitro data to predict the in vivo hepatic blood clearance (CLₕ, ь). nih.gov This integrated approach allows for the early identification of metabolic liabilities and helps guide the chemical optimization of drug candidates. nih.gov

Whole Blood Assays (e.g., MCP-1 assay)

Whole blood assays serve as a crucial translational tool, providing insights into a compound's pharmacodynamic effects in a complex biological matrix that closely mimics the clinical setting. The Monocyte Chemoattractant Protein-1 (MCP-1) assay is a notable example used to assess the anti-inflammatory potential of N-(hydroxycyclohexyl)benzamide derivatives. doi.org MCP-1, also known as CCL2, is a key chemokine involved in the recruitment of monocytes to sites of inflammation, a process implicated in various inflammatory diseases and cancer. nih.govnih.gov

In a typical whole blood MCP-1 assay, human whole blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the release of MCP-1. doi.org The test compound, such as the bromodomain and extra-terminal domain (BET) family inhibitor 4-acetamido-N-((1r,4S)-4-hydroxycyclohexyl)-3-((S)-1-phenylethoxy)benzamide, is then added at various concentrations to measure its ability to inhibit this LPS-induced MCP-1 production. doi.org The concentration of MCP-1 in the plasma is subsequently quantified using methods like enzyme-linked immunosorbent assay (ELISA). doi.orgfn-test.com This assay allows for the determination of a compound's potency (e.g., IC50 value) in a physiologically relevant environment, accounting for factors like plasma protein binding and cell permeability. doi.org

Assay ComponentDescriptionReference
Biological Matrix Human Whole Blood (collected with anticoagulant like sodium heparin) doi.org
Stimulant Lipopolysaccharide (LPS) to induce MCP-1 release doi.org
Endpoint Measured Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production doi.org
Quantification Method Immunoassay (e.g., ELISA) doi.orgfn-test.com

Crystallography Studies for Target Interaction

X-ray crystallography is an indispensable technique for elucidating the precise molecular interactions between a drug candidate and its biological target at the atomic level. Such studies have been pivotal in understanding how benzamide derivatives engage with their targets, guiding structure-based drug design.

A key example involves the study of a benzamide derivative inhibitor bound to Trypanosoma brucei Hsp83 (TbHsp83), a homolog of human Hsp90, which is a target for anti-parasitic drugs. pdbj.orgresearchgate.net The crystal structure (PDB ID: 3opd) was solved to a resolution of 2.60 Å, revealing detailed binding interactions. atomistry.com These studies showed that the benzamide ring of the inhibitor occupies the ATP/purine-binding pocket of the chaperone's N-terminal domain. researchgate.netrcsb.org This occupation mimics the binding of the natural ATP substrate, thereby inhibiting the chaperone's essential ATPase function. researchgate.net The analysis also highlighted how specific substitutions on the benzamide scaffold could exploit subtle structural differences between the parasite and human Hsp90, providing a basis for developing selective inhibitors. pdbj.org

Target ProteinCompound TypePDB IDResolutionKey FindingReference
T. brucei Hsp83 NTDBenzamide Derivative3opd2.60 ÅBenzamide ring occupies the purine-binding pocket, inhibiting ATPase function. pdbj.orgatomistry.com
Human Hsp90Benzamide Derivative (SNX-1321)3MNR1.90 ÅProvides structural basis for potent and orally active Hsp90 inhibition. acs.org

In Vivo Animal Model Studies

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The evaluation of pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models is essential to determine a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its concentration with its biological effect. Several complex derivatives incorporating the N-(hydroxycyclohexyl)benzamide scaffold have demonstrated favorable PK properties in preclinical studies.

For instance, the multikinase inhibitor N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) was found to have good pharmacokinetic properties in preliminary assays, supporting its potential as a drug candidate for cancer treatment. researchgate.netresearchgate.net Similarly, a potent RIPK1 inhibitor, compound 22b, also displayed a favorable PK profile. nih.gov In the context of inhaled therapies, the PI3Kδ inhibitor (S)-18 showed PK properties suitable for inhaled delivery in rodent models. asm.org

The antifungal agent PC1244, which contains an N-(2-hydroxycyclohexyl)benzamide moiety, was specifically designed for topical administration to the lung to achieve long-lasting tissue residency while minimizing systemic exposure. researchgate.netnih.gov While systemic drug concentrations are not the primary efficacy driver for this compound, preliminary studies in mice confirmed that measurable systemic exposure does occur following intratracheal administration. researchgate.net

Efficacy Assessment in Disease Models

The therapeutic potential of this compound derivatives is assessed in various animal models of human diseases.

Infectious Diseases The novel triazole antifungal PC1244, 4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-((1S,2S)-2-hydroxycyclohexyl)benzamide, has shown significant efficacy in models of fungal infection. researchgate.net It demonstrates potent in vitro activity against a wide range of clinical isolates of Aspergillus fumigatus, including strains resistant to conventional azole antifungals. researchgate.netnih.gov In studies with 96 clinical isolates, PC1244 was found to be 6.2-fold more potent than voriconazole (B182144) based on geometric mean MICs. researchgate.net The compound also showed efficacy in a temporarily neutropenic mouse model of invasive aspergillosis. researchgate.netnih.gov Furthermore, benzamide derivatives that inhibit the parasitic chaperone Hsp83 have been identified as capable of effectively killing the Trypanosoma brucei parasite, the causative agent of sleeping sickness. pdbj.org

Compound/ClassDisease ModelOrganismKey Efficacy FindingReference
PC1244Invasive AspergillosisAspergillus fumigatusPotent activity against azole-susceptible and resistant strains; 6.2x more potent than voriconazole. researchgate.netnih.gov
Benzamide DerivativeTrypanosomiasisTrypanosoma bruceiInhibition of Hsp83 leads to parasite death. pdbj.org

Cancer In oncology, derivatives have shown promise in aggressive cancer models. The multikinase inhibitor N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) displayed potent anti-tumor activities in both in vitro and in vivo models of triple-negative breast cancer (TNBC). researchgate.net Another compound, a histone deacetylase (HDAC) inhibitor with a benzamide structure, significantly delayed tumor growth in mouse xenograft models of human breast cancer. mdpi.com Additionally, RIPK1 inhibitors containing a benzamide moiety have exhibited excellent anti-metastasis activity in a B16 melanoma lung metastasis model. nih.gov

Neurological Disorders While benzamide derivatives are broadly explored for various central nervous system (CNS) disorders, including as AMPA receptor modulators and butyrylcholinesterase inhibitors, specific in vivo efficacy data for compounds containing the this compound core in models of neurological disease are not prominently available in the reviewed literature. nih.govresearchgate.netuniba.it The development of centrally-penetrant P2X7 antagonists represents a relevant area of research for neuroinflammatory conditions. uniba.itscispace.com

Inflammatory Conditions The role of N-(hydroxycyclohexyl)benzamide derivatives in inflammatory conditions is supported by their activity in relevant models. The BET inhibitor 4-acetamido-N-((1r,4S)-4-hydroxycyclohexyl)-3-((S)-1-phenylethoxy)benzamide demonstrates anti-inflammatory potential through the inhibition of MCP-1. doi.org A potent and selective PI3Kδ inhibitor, (S)-18, was shown to improve lung function in a rodent model of pulmonary inflammation, suggesting its utility for conditions like Chronic Obstructive Pulmonary Disease (COPD). asm.org

Receptor Occupancy Studies in Animal Tissues

Receptor occupancy (RO) studies are critical for drug development as they measure the degree to which a drug binds to its intended target in vivo. This information helps to establish a relationship between drug dosage, target engagement, and the observed pharmacological effect. High receptor occupancy is often a key parameter for efficacy. nih.gov

Preclinical RO studies have been conducted for various benzamide derivatives. For instance, a series of P2X7 receptor antagonists containing a benzamide structure showed high brain receptor occupancy after oral administration in animals. scispace.com A common method for determining RO involves the use of a tracer, which can be radiolabeled or non-radiolabeled. nih.gov In a non-radiolabeled approach, animals are pre-treated with the antagonist compound, followed by administration of a tracer that also binds to the target receptor. The concentration of the tracer and the antagonist in the brain and plasma are then quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Receptor occupancy is then calculated based on the displacement of the tracer by the antagonist, often by comparing binding in a target-rich region (e.g., striatum) to a region with low/no target expression (e.g., cerebellum). nih.gov This approach has been used to successfully calculate occupancy ED50 values for novel ligands in drug discovery. nih.gov

Imaging Modalities in Preclinical Research (e.g., PET/CT)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research to visualize and quantify physiological processes and drug-target interactions in vivo. Benzamide-based structures have been successfully developed as PET imaging agents. nih.gov

Radiofluorinated benzamide analogs, such as ¹⁸F-N-[2-(diethylamino)ethyl]-4-fluoro-benzamide (¹⁸F-FBZA), have been developed for PET imaging of melanoma. nih.gov These probes target melanin (B1238610) and have demonstrated specific tumor uptake in mouse models bearing B16F10 melanoma tumors, allowing for clear visualization of the tumor via PET scans. nih.gov PET imaging has also been used to evaluate benzamide derivatives targeting other biological markers, such as dopamine (B1211576) D2 receptors and Lysine-specific demethylase 1 (LSD1), an enzyme implicated in neurodevelopmental disorders. acs.org These specialized PET tracers allow researchers to assess target engagement in the brain non-invasively, confirm that the drug crosses the blood-brain barrier, and determine whether it binds to its target in a blockable, specific manner.

Behavioral Assays in Rodents (e.g., 5-Choice Serial Reaction Time Task)

Following a comprehensive review of scientific literature and preclinical research databases, no studies were identified that have investigated the effects of the chemical compound this compound in the 5-Choice Serial Reaction Time Task (5-CSRTT) or any other behavioral assays in rodents.

The 5-Choice Serial Reaction Time Task is a widely utilized behavioral paradigm to assess visuospatial attention and motor impulsivity in rats and mice. tandfonline.comnih.govresearchgate.net This task is conducted in an operant chamber equipped with an array of five apertures. tandfonline.com During the task, the animal is required to identify and respond to a brief light stimulus presented in one of the apertures to receive a reward. tandfonline.com Key performance indicators in the 5-CSRTT include accuracy (the percentage of correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latency. nih.govresearchgate.net These measures provide insights into different aspects of cognitive function and are sensitive to pharmacological manipulations. nih.gov

While research has been conducted on other benzamide derivatives in the context of cognitive and behavioral effects, specific data for this compound is not publicly available. For instance, studies on compounds like CX1739, another benzamide-type molecule, have shown modulation of performance in the 5-CSRTT. mdpi.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Therefore, due to the absence of research data, it is not possible to provide detailed findings or data tables regarding the preclinical behavioral effects of this compound in rodent models.

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Modeling

Computational approaches are instrumental in predicting the behavior and properties of N-(3-hydroxycyclohexyl)benzamide at a molecular level. These in silico methods allow for the exploration of its interaction with biological targets and its intrinsic electronic and structural characteristics.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are crucial for understanding their potential as inhibitors of various enzymes.

Research on similar benzamide (B126) derivatives has shown their potential to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com In these studies, docking simulations reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the protein. mdpi.comresearchgate.net For instance, the docking of novel benzamide derivatives into the AChE active site has shown binding affinities comparable to known inhibitors like donepezil. mdpi.com

In the context of this compound, the hydroxyl group on the cyclohexyl ring and the amide linkage are expected to be key pharmacophoric features. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the benzamide moiety can participate in hydrophobic and aromatic interactions. Docking studies on related structures containing a hydroxycyclohexyl group, such as pyrazole (B372694) derivatives targeting B-Raf kinase, have demonstrated that this group can form stable interactions with residues at the entrance of the active site. nih.gov These simulations help in rationalizing the structure-activity relationships and guide the design of more potent and selective analogs. chemrxiv.orgnih.gov

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information on the conformational dynamics and stability of the this compound-protein complex. nih.gov These simulations can validate the binding poses predicted by molecular docking and assess the stability of the interactions over time. researchgate.net

For example, MD simulations performed on complexes of RORγt with ligands containing a hydroxycyclohexyl moiety confirmed the stability of the initial binding poses, with minimal structural deviations observed over simulation times of up to 250 nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the stability of the simulation. nih.govresearchgate.net Low RMSD values, typically below 3 Å, indicate a stable binding mode. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound and related compounds provide insights into their structural and electronic properties, such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org

These calculations are valuable for understanding the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. dntb.gov.ua DFT can also be used to predict spectroscopic properties. For example, theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can be compared with experimental data to confirm the molecular structure and assign specific signals. researchgate.net The vibrational frequencies calculated by DFT can be correlated with experimental IR spectra to identify characteristic functional groups. dntb.gov.ua

"In silico" or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org This methodology can be used to identify novel hits, such as this compound, from vast compound databases or to explore derivatives for improved properties. nih.gov

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target. nih.gov For example, a virtual screen of hundreds of thousands of compounds against the HCV NS5B polymerase identified a rhodanine-containing molecule as a hit, which was then synthetically modified to improve its inhibitory activity. nih.gov Similarly, ligand-based approaches, such as pharmacophore modeling, can be used when the 3D structure of the target is unknown. acs.org A pharmacophore model can be built based on a set of known active compounds, capturing the essential steric and electronic features required for activity. This model is then used to screen databases for new compounds that match these features.

Analytical and Spectroscopic Characterization

The definitive identification and structural elucidation of this compound rely on a suite of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the benzoyl group, the amide proton (N-H), the methine proton attached to the hydroxyl-bearing carbon (CH-OH), the methine proton at the amide linkage (CH-N), and the methylene (B1212753) protons of the cyclohexyl ring. doi.org The aromatic protons typically appear in the downfield region (δ 7.4-7.8 ppm). rsc.orgrsc.org The amide proton signal is often a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons on the cyclohexyl ring would appear in the more upfield region (δ 1.2-4.0 ppm). csustan.edu

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (around δ 167 ppm), the aromatic carbons (δ 127-135 ppm), the carbon bearing the hydroxyl group (C-OH), and the other carbons of the cyclohexyl ring. rsc.orgrsc.org The specific chemical shifts can help distinguish between cis and trans isomers of the 3-hydroxycyclohexyl moiety. np-mrd.orgnih.gov

The following table summarizes the expected NMR chemical shift ranges for this compound based on data from analogous compounds. rsc.orgrsc.orgutsouthwestern.edu

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Amide (C=O)-~167
Aromatic C-H7.4 - 7.8127 - 132
Aromatic C (quaternary)-~134
Amide N-H6.0 - 8.0 (broad)-
Cyclohexyl CH-OH3.5 - 4.065 - 75
Cyclohexyl CH-N3.8 - 4.245 - 55
Cyclohexyl CH₂1.2 - 2.220 - 40

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used for measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition. When coupled with fragmentation techniques, it provides valuable structural information.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound (Molecular Weight: 219.28 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 219. The fragmentation of benzamides is well-characterized and typically involves specific bond cleavages. researchgate.net A primary fragmentation pathway involves the cleavage of the amide bond to form a stable benzoyl cation. researchgate.netresearchgate.net

Key expected fragments for this compound in EIMS include:

m/z 105: This prominent peak corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of the hydroxycyclohexylamino radical. researchgate.net This is a characteristic fragment for many benzamide derivatives. researchgate.net

m/z 77: This peak results from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation, yielding the phenyl cation [C₆H₅]⁺. researchgate.net

m/z 120: This fragment may arise from the loss of the C₆H₁₁O radical from the molecular ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low levels of compounds in complex mixtures due to its high sensitivity and selectivity. researchgate.netunipd.it The technique involves separating the analyte using liquid chromatography before it enters the mass spectrometer. In the mass spectrometer, a specific precursor ion is selected, fragmented through collision-induced dissociation, and a resulting product ion is monitored. ddtjournal.com

For this compound, analysis is typically performed in positive electrospray ionization (ESI) mode. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 220.1. nanobioletters.com A common fragmentation transition monitored for quantification would be the transition from the precursor ion to a stable, high-intensity product ion, such as the benzoyl cation. researchgate.net

ParameterTypical ConditionReference
Ionization ModeElectrospray Ionization (ESI), Positive unipd.it
Precursor Ion (m/z)220.1 [M+H]⁺ nanobioletters.com
Product Ion (m/z)105.1 [C₆H₅CO]⁺ researchgate.net
Collision GasArgon or Nitrogen

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. sioc-journal.cnmdpi.com For this compound, the calculated exact mass of the neutral molecule (C₁₃H₁₇NO₂) is 219.1259. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an error of less than 5 parts per million (ppm), unequivocally confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. acs.orgmdpi.com

ParameterValueReference
Molecular FormulaC₁₃H₁₇NO₂ bldpharm.com
Calculated Exact Mass [M]219.1259
Calculated Exact Mass [M+H]⁺220.1332 mdpi.com
Required Mass Accuracy< 5 ppm acs.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a fundamental technique for the separation, identification, and purification of this compound. researchgate.netuni-muenchen.de Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic amides, where a non-polar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net

The development of a robust RP-HPLC method is essential for ensuring accurate quantification and characterization. researchgate.net The method's performance is defined by parameters such as retention time, peak shape, and resolution from potential impurities.

A typical RP-HPLC method for this compound would utilize a C18 or an amide-based stationary phase. The mobile phase usually consists of a mixture of water (often containing an acidifier like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comdoi.org Elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (composition varies over time) to achieve optimal separation. doi.org Detection is commonly performed using a UV detector, as the benzoyl group in the molecule absorbs UV light. sigmaaldrich.com

ParameterTypical ConditionReference
Stationary PhaseReversed-Phase C18 or RP-Amide (e.g., 15 cm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile unipd.itdoi.org
Elution ModeGradient or Isocratic (e.g., 30:70 Water:Acetonitrile) sigmaaldrich.comdoi.org
Flow Rate1.0 mL/min sigmaaldrich.com
Column Temperature35 °C sigmaaldrich.com
DetectionUV at 254 nm sigmaaldrich.com
Injection Volume2-10 µL unipd.itsigmaaldrich.com

Future Directions and Research Gaps

Exploration of Novel Biological Targets for N-(3-Hydroxycyclohexyl)benzamide Analogs

While initial research has likely focused on a primary biological target for this compound, the vast and complex network of biological pathways presents numerous opportunities for identifying novel targets for its analogs. The structural scaffold of this compound, featuring a flexible cyclohexyl ring and a benzamide (B126) moiety, offers a versatile platform for designing compounds that can interact with a wide range of proteins.

Future research should systematically screen libraries of this compound analogs against diverse panels of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, benzamide derivatives have shown activity against a variety of targets, including but not limited to histone deacetylases (HDACs), kinases, and G-protein coupled receptors. ontosight.ainih.govnih.gov A notable example is the development of 2-aminobenzamide (B116534) inhibitors of Heat Shock Protein 90 (Hsp90), where compounds like SNX-2112, which contains a hydroxycyclohexyl moiety, have demonstrated potent and selective antitumor activity. nih.govontosight.aiacs.org The mechanism of action for SNX-2112 involves binding to the ATP-binding pocket of Hsp90, leading to the degradation of client proteins crucial for tumor cell survival. ontosight.ai This highlights the potential for identifying novel targets and mechanisms of action for this compound analogs.

Development of Asymmetric Synthetic Strategies for Enantiopure this compound Derivatives

The presence of chiral centers in the 3-hydroxycyclohexyl moiety of this compound means that it can exist as different stereoisomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure derivatives is a critical research gap.

Current synthetic routes may yield racemic or diastereomeric mixtures, necessitating challenging and often inefficient chiral separation techniques. lookchem.comscielo.org.mx Future efforts should focus on developing stereoselective synthetic strategies that allow for the controlled formation of specific stereoisomers. This could involve the use of chiral catalysts, biocatalytic methods, or starting from chiral precursors. researchgate.netnsf.govgoogle.comresearchgate.netbeilstein-journals.org For example, biocatalytic approaches using enzymes like hydrolases and transaminases have been successfully employed for the synthesis of enantiopure 3-substituted cyclohexylamine (B46788) derivatives. researchgate.net Similarly, convergent and stereoselective syntheses have been developed for chiral cyclopentyl- and cyclohexylamine derivatives of other complex molecules. beilstein-journals.org The ability to synthesize specific enantiomers of this compound derivatives will be instrumental in elucidating their structure-activity relationships and identifying the most therapeutically promising isomer.

Rational Design of this compound Analogs with Enhanced Potency and Selectivity

Building upon a deeper understanding of the structure-activity relationship (SAR), the rational design of this compound analogs with improved potency and selectivity is a key future direction. This involves making targeted chemical modifications to the core structure to optimize its interaction with the biological target.

Computational modeling and molecular docking studies can play a pivotal role in this process. ontosight.aiacs.org By simulating the binding of different analogs to the target protein, researchers can predict which modifications are likely to enhance binding affinity and selectivity. For example, studies on other benzamide derivatives have shown that replacing certain moieties can lead to a significant increase in potency and selectivity for the target, such as in the case of SIRT2 inhibitors where replacing a sulfonamide with a thioether group enhanced activity. acs.orgnih.gov The design of new analogs could involve modifying the substitution pattern on the benzamide ring, altering the stereochemistry of the cyclohexyl ring, or introducing different functional groups to probe key interactions within the binding site. The goal is to develop compounds that are not only more potent but also more selective for their intended target, thereby reducing the potential for off-target effects. nih.govresearchgate.net

Integration of Advanced Omics Data in Pharmacological Characterization of this compound Derivatives

To gain a comprehensive understanding of the pharmacological effects of this compound derivatives, future research should integrate advanced "omics" technologies. nih.gov This includes proteomics, metabolomics, and genomics, which provide a global view of the changes occurring within a biological system upon drug treatment. nih.gov

Proteomics can identify the full spectrum of proteins whose expression or post-translational modification is altered by the compound, offering insights into its mechanism of action and potential off-target effects. mpg.de Metabolomics, the study of small molecule metabolites, can reveal changes in metabolic pathways, providing a functional readout of the drug's impact on cellular processes. nih.govnih.gov By combining these omics datasets, researchers can construct a more complete picture of the drug's pharmacological profile, identify potential biomarkers of efficacy and toxicity, and uncover novel therapeutic applications. nih.gov This systems-level approach moves beyond a single-target focus to a more holistic understanding of how these compounds affect the complex network of biological interactions. nih.govnih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A significant hurdle in drug development is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Early prediction of a compound's ADME profile is crucial for identifying candidates with a higher probability of success in clinical trials. researchgate.net Therefore, a key area of future research for this compound derivatives is the development and application of predictive computational models for their ADME properties. researchgate.netri.sehilarispublisher.comacs.orgnih.gov

In silico tools and machine learning algorithms can be trained on existing data for related compounds to predict properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. ri.sehilarispublisher.comacs.orgnih.govfarmaciajournal.com These models can help prioritize which analogs to synthesize and test in vitro, saving time and resources. researchgate.net For instance, computational tools can predict physicochemical descriptors that influence ADME properties. researchgate.net By integrating these predictive models into the drug design process, researchers can proactively address potential ADME liabilities and design this compound analogs with more favorable pharmacokinetic profiles, ultimately increasing their chances of becoming successful therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-hydroxycyclohexyl)benzamide, and how can reaction conditions be optimized for purity and yield?

  • The synthesis typically involves a multi-step process starting with benzoyl chloride and 3-aminocyclohexanol. Key steps include:

  • Acylation : Reacting 3-aminocyclohexanol with benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts like unreacted starting materials or thiourea derivatives .
  • Crystallization : Methanol/dichloromethane (1:10 v/v) is effective for obtaining single crystals suitable for X-ray diffraction .
    • Optimization focuses on controlling stoichiometry (1:1 molar ratio of amine to benzoyl chloride), temperature (0–5°C to minimize side reactions), and inert atmosphere to prevent hydrolysis .

Q. What crystallographic techniques are essential for resolving the molecular structure of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) improves data resolution .
  • Structure Solution : SHELXS or SHELXD (direct methods) are used for phase determination, followed by refinement in SHELXL with anisotropic displacement parameters for non-H atoms .
  • Hydrogen Bonding Analysis : ORTEP-3 visualizes intermolecular interactions (e.g., N–H⋯O chains along [100]), while WinGX integrates refinement and graphical output for validating C(4) chain motifs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives, such as HDAC inhibition potency?

  • Contextual Factors : Regional selectivity in brain regions (e.g., frontal cortex vs. striatum) may explain potency variations. Dose-response studies (15–120 μmol/kg in mice) and chromatin immunoprecipitation (ChIP) can validate target engagement .
  • Assay Design : Use isoform-specific HDAC activity assays (e.g., fluorogenic substrates for HDAC1 vs. HDAC6) to differentiate off-target effects .
  • Structural Modifications : Introduce substituents (e.g., trifluoromethyl or methoxy groups) to the benzamide core and correlate with enzymatic IC₅₀ values to identify structure-activity relationships (SAR) .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound in cancer pathways?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PARP-1 or estrogen receptors. Focus on hydrogen bonding with catalytic residues (e.g., PARP-1’s Ser904 and Tyr907) .
  • Enzyme Inhibition Assays :

  • PARP-1 : Measure NAD⁺ depletion via colorimetric assays (e.g., using HeLa cell extracts) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target inhibition .
    • In Vitro Cytotoxicity : Combine MTT assays (IC₅₀ in cancer cell lines) with flow cytometry to assess apoptosis (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.